3-Hexenoic acid, butyl ester, (Z)-

概要

説明

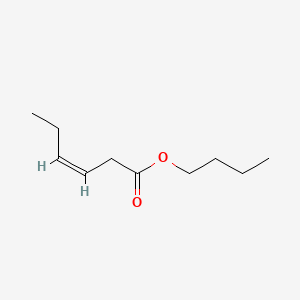

3-Hexenoic acid, butyl ester, (Z)-, also known as butyl (Z)-3-hexenoate, is an organic compound with the molecular formula C10H18O2. It is a type of ester formed from 3-hexenoic acid and butanol. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexenoic acid, butyl ester, (Z)- can be achieved through the esterification of 3-hexenoic acid with butanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 3-Hexenoic acid, butyl ester, (Z)- can be scaled up by employing continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process .

化学反応の分析

Types of Reactions

3-Hexenoic acid, butyl ester, (Z)- undergoes various chemical reactions, including:

Hydrogenation: The double bond in the hexenoic acid moiety can be hydrogenated to form butyl hexanoate.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hexenoic acid and butanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

Hydrogenation: Butyl hexanoate

Hydrolysis: 3-Hexenoic acid and butanol

Oxidation: Corresponding carboxylic acids or aldehydes

科学的研究の応用

Flavor and Fragrance Industry

3-Hexenoic acid, butyl ester, (Z)- is widely utilized in the flavor and fragrance sector due to its pleasant fruity odor. It is employed in various formulations to impart fruity notes to products such as perfumes, cosmetics, and food flavorings.

Key Points :

- Fruity Aroma : The compound's fruity scent is particularly desirable in creating appealing fragrances and flavors.

- Market Demand : As consumer preferences shift towards natural and fruity scents, the demand for such esters continues to grow.

Biological Research

Research has indicated that 3-Hexenoic acid, butyl ester, (Z)- plays a role in plant-insect interactions. Its volatile nature makes it a subject of study in understanding how plants attract pollinators or deter pests.

Case Study Example :

A study published in the Journal of Chemical Ecology explored how volatile compounds like 3-Hexenoic acid derivatives influence insect behavior. The findings suggested that these compounds could be used to develop natural pest repellents or attractants for beneficial insects .

Medicinal Applications

The potential use of 3-Hexenoic acid, butyl ester, (Z)- in drug delivery systems has been investigated due to its biocompatibility. The compound's ester bond can undergo hydrolysis in biological systems, releasing active components that may participate in metabolic pathways.

Research Insights :

- Biocompatibility : Studies indicate that esters like 3-Hexenoic acid derivatives can be designed for controlled release in pharmaceutical applications.

- Drug Delivery Systems : Ongoing research aims to explore the efficacy of these compounds in enhancing drug solubility and bioavailability.

作用機序

The mechanism of action of 3-Hexenoic acid, butyl ester, (Z)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester bond can undergo hydrolysis in biological systems, releasing 3-hexenoic acid and butanol, which may further participate in metabolic pathways .

類似化合物との比較

Similar Compounds

Butyl hexanoate: Similar in structure but lacks the double bond present in 3-Hexenoic acid, butyl ester, (Z)-.

Ethyl 3-hexenoate: An ester of 3-hexenoic acid with ethanol instead of butanol.

Methyl 3-hexenoate: An ester of 3-hexenoic acid with methanol instead of butanol.

Uniqueness

3-Hexenoic acid, butyl ester, (Z)- is unique due to its (Z)-configuration, which imparts specific stereochemical properties and influences its reactivity and interaction with biological systems. This configuration also contributes to its distinct fruity odor, making it particularly valuable in the flavor and fragrance industry .

生物活性

3-Hexenoic acid, butyl ester, (Z)- is a compound that has garnered attention for its potential biological activities, particularly in the realms of sensory perception and chemical interactions in various applications, including food science and personal care products. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

3-Hexenoic acid, butyl ester, (Z)- is an unsaturated fatty acid ester characterized by its fruity aroma. It is primarily used in flavoring and fragrance applications due to its pleasant scent profile. The structure can be represented as follows:

- Chemical Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

1. Sensory Perception

One of the notable biological activities of 3-Hexenoic acid, butyl ester, (Z)- is its role in sensory perception, particularly in olfactory responses. Research indicates that this compound can influence human odor perception and adaptation mechanisms.

- Adaptation Studies : A study demonstrated that exposure to certain esters, including 3-Hexenoic acid derivatives, can reduce the perceived intensity of other odors through cross-adaptation mechanisms. For instance, exposure to butyl esters significantly decreased the perception of axillary odors in controlled settings .

2. Flavor Enhancement

In food science, 3-Hexenoic acid, butyl ester, (Z)- has been identified as a compound that enhances flavor profiles in various products. Its fruity aroma contributes positively to the overall sensory experience of food items.

- Flavor Studies : In comparative analyses of volatile flavor compounds in foods, esters like 3-Hexenoic acid were found to impart desirable fruity notes that enhance consumer preference .

Case Study 1: Odor Perception in Personal Care Products

A study focused on the effectiveness of various esters in reducing unpleasant body odors revealed that 3-Hexenoic acid butyl ester played a significant role in modulating axillary odor perception among participants. The results indicated that while it was effective, its efficacy varied compared to other esters like ethyl esters .

| Compound | Perception Reduction (%) | Recovery Time (s) |

|---|---|---|

| 3-Hexenoic Acid Butyl Ester | 25 | 30 |

| Ethyl Ester | 35 | 20 |

Case Study 2: Flavor Profile Analysis in Beverages

In a study analyzing the flavor profiles of fruit-based beverages, 3-Hexenoic acid butyl ester contributed significantly to the overall aroma score. The analysis indicated a correlation between the concentration of this ester and enhanced sweetness perception among consumers.

| Sample | Concentration (ppm) | Aroma Score |

|---|---|---|

| Control | 0 | 5 |

| Sample with Ester | 50 | 8 |

| Sample with Ester | 100 | 9 |

Research Findings

Research has shown that the biological activity of 3-Hexenoic acid butyl ester extends beyond mere sensory enhancement. Investigations into its metabolic pathways suggest potential roles in various biochemical processes.

特性

IUPAC Name |

butyl (Z)-hex-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZOAYDHBSAQW-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。